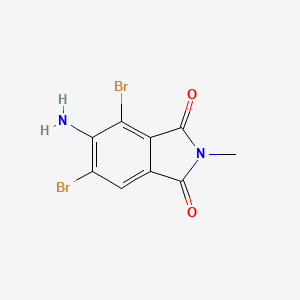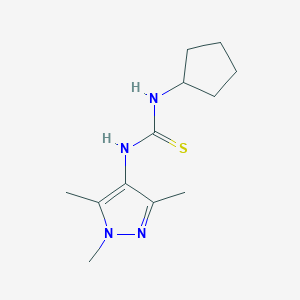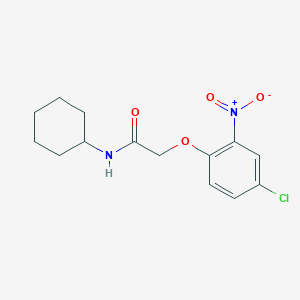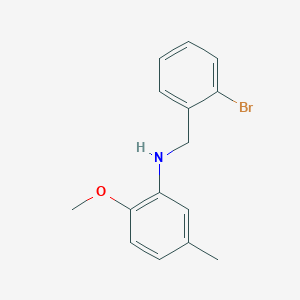![molecular formula C11H14N2O5S B5747866 ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is a chemical compound that has gained significant importance in the field of scientific research. This compound is widely used in various scientific applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate involves the inhibition of carbonic anhydrase enzymes. This compound binds to the active site of the enzyme and prevents the formation of bicarbonate ions from carbon dioxide and water. This inhibition leads to a decrease in the production of acid in the body, which is useful in the treatment of various diseases such as glaucoma, epilepsy, and altitude sickness.
Biochemical and Physiological Effects:
Ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate has various biochemical and physiological effects. This compound has been shown to be effective in reducing intraocular pressure in patients with glaucoma. It is also useful in the treatment of epilepsy and altitude sickness. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate in lab experiments include its high yield synthesis, its unique mechanism of action, and its usefulness in the development of new drugs and pharmaceuticals. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are various future directions for the use of ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate in scientific research. One of the future directions is the development of new drugs and pharmaceuticals based on the structure of this compound. Another future direction is the study of the enzyme inhibition and enzyme kinetics of this compound. Further studies are also needed to investigate the potential anti-inflammatory and anti-cancer properties of this compound.
Conclusion:
In conclusion, ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is a chemical compound that has gained significant importance in the field of scientific research. This compound has a unique mechanism of action and is widely used in various scientific applications. The synthesis method of this compound is simple and yields high amounts of product. The future directions for the use of this compound in scientific research are promising and require further investigation.
Métodos De Síntesis
The synthesis method of ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate involves the reaction of 4-aminobenzenesulfonamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The structure of the compound is confirmed by NMR, IR, and mass spectroscopy.
Aplicaciones Científicas De Investigación
Ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate is widely used in scientific research for various applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material for the synthesis of biologically active molecules. This compound is used in the development of new drugs and pharmaceuticals. It is also used in the study of enzyme inhibition and enzyme kinetics.
Propiedades
IUPAC Name |
ethyl N-[4-(acetylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-3-18-11(15)12-9-4-6-10(7-5-9)19(16,17)13-8(2)14/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUINHLCZBHYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5747786.png)
![3-[2,3,5,6-tetrafluoro-4-(4-morpholinyl)phenyl]acrylic acid](/img/structure/B5747790.png)



![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)



![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)

